N-(4-cyano-5-cyclopropyl-1H-pyrazol-3-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide
Description
N-(4-cyano-5-cyclopropyl-1H-pyrazol-3-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a naphthalene sulfonamide moiety, and a cyano group, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-(4-cyano-5-cyclopropyl-1H-pyrazol-3-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c18-9-14-16(10-4-5-10)19-20-17(14)21-25(23,24)12-6-7-13-11(8-12)2-1-3-15(13)22/h6-8,10H,1-5H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQKYAURRLPASW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)NC3=NNC(=C3C#N)C4CC4)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyano-5-cyclopropyl-1H-pyrazol-3-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.
Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Formation of the naphthalene sulfonamide moiety: This involves sulfonation of naphthalene followed by amide formation with the pyrazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyano-5-cyclopropyl-1H-pyrazol-3-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, cyanides, and organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-cyano-5-cyclopropyl-1H-pyrazol-3-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-5-phenyl-1H-pyrazol-3-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide
- N-(4-cyano-5-methyl-1H-pyrazol-3-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide
Uniqueness
N-(4-cyano-5-cyclopropyl-1H-pyrazol-3-yl)-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
